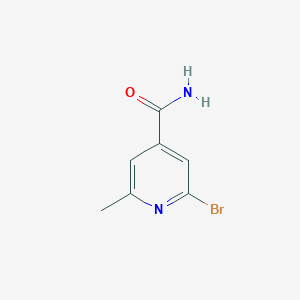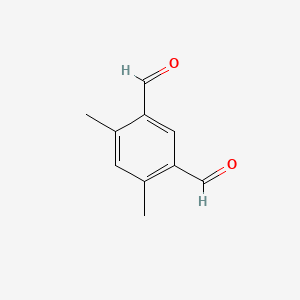
4,6-Dimethylisophthalaldehyde
Overview
Description
4,6-Dimethylisophthalaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of isophthalaldehyde, characterized by the presence of two methyl groups at the 4 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisophthalaldehyde typically involves the formylation of 4,6-dimethylbenzene derivatives. One common method includes the Vilsmeier-Haack reaction, where 4,6-dimethylbenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 4,6-Dimethylisophthalic acid.
Reduction: 4,6-Dimethylisophthalyl alcohol.
Substitution: 4,6-Dibromo- or 4,6-Dinitroisophthalaldehyde, depending on the substituent introduced.
Scientific Research Applications
4,6-Dimethylisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the development of fluorescent probes and sensors.
Medicine: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: It is utilized in the production of advanced materials, such as metal-organic frameworks and covalent organic frameworks, due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 4,6-Dimethylisophthalaldehyde in various applications depends on its chemical reactivity. In organic synthesis, its aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other transformations to yield diverse products. The methyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the methyl groups at the 4 and 6 positions, leading to different reactivity and applications.
Terephthalaldehyde: Has aldehyde groups at the 1 and 4 positions, resulting in distinct chemical behavior.
Phthalaldehyde: Contains aldehyde groups at the 1 and 2 positions, making it more reactive in certain types of reactions.
Uniqueness: 4,6-Dimethylisophthalaldehyde is unique due to the presence of methyl groups that can influence its chemical reactivity and physical properties. These groups can enhance its stability and modify its interactions with other molecules, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUVYUPPKVYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275255 | |
| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25445-41-4 | |
| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25445-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)

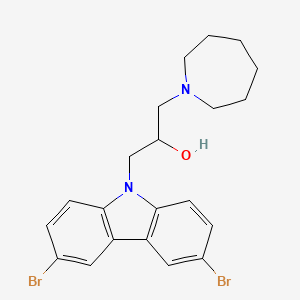
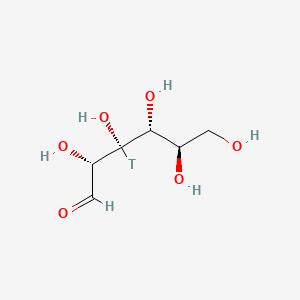


![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)
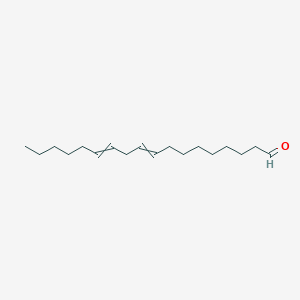
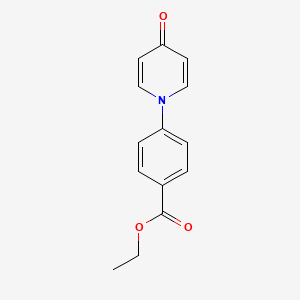
![2-methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3255388.png)


